4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-4-5(2)14-9-7(4)8(13-10)11-6(3)12-9/h10H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPBIWVMOPSFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NN)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392015 | |
| Record name | 4-Hydrazinyl-2,5,6-trimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77995-55-2 | |
| Record name | 4-Hydrazinyl-2,5,6-trimethylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77995-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-2,5,6-trimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Ring Formation
- 2-Aminothiophene-3-carboxylates or their derivatives are common starting materials for synthesizing thienopyrimidines.
- Cyclocondensation reactions with electrophilic reagents such as formamide, orthoesters, or isocyanates are employed to form the pyrimidine ring fused to the thiophene.
Methyl Substitution
- Methyl groups at positions 2, 5, and 6 are introduced by using appropriately methyl-substituted aminothiophenes or via methylation reactions post ring formation.
- For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one derivatives have been used as intermediates for further functionalization.
Introduction of the Hydrazino Group at Position 4
Hydrazinolysis of Pyrimidine Derivatives
- The 4-position carbonyl or related functional groups on the thienopyrimidine ring can be converted to hydrazino substituents by treatment with hydrazine hydrate (NH2NH2·H2O).
- This step typically involves refluxing the pyrimidine intermediate with hydrazine hydrate in ethanol or other suitable solvents.
- The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, replacing it with the hydrazino group.
Example Reaction Scheme
| Step | Reactant | Reagent/Condition | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-oxo-2,5,6-trimethylthieno[2,3-d]pyrimidine | Hydrazine hydrate, reflux in ethanol | This compound | Moderate to good (varies by study) |
- This method is supported by analogous syntheses reported for related thienopyrimidine derivatives where hydrazinolysis was used to introduce hydrazino groups.
Alternative Synthetic Routes
Thiourea Derivative Pathway
- Some studies describe the preparation of thiourea derivatives from amino esters and phenyl isothiocyanate, which upon reaction with hydrazine hydrate yield hydrazino-substituted thienopyrimidines.
- This method involves intermediate formation of thiourea compounds followed by hydrazinolysis to replace the thiourea moiety with hydrazino functionality.
Cyclocondensation with Hydrazine
- Direct condensation of thienopyrimidine intermediates with hydrazine derivatives under acidic or basic catalysis can also yield hydrazino-substituted compounds.
- Microwave-assisted reactions have been reported to improve reaction cleanliness and reduce reaction times in related systems.
Reaction Conditions and Analytical Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, absolute or aqueous | Ethanol is commonly used for reflux reactions with hydrazine hydrate |
| Temperature | Reflux (~78°C) | Ensures complete conversion in hydrazinolysis |
| Reaction Time | 2–6 hours | Dependent on substrate and scale |
| Purification | Recrystallization or chromatography | To isolate pure hydrazino derivative |
| Characterization | IR, NMR (1H, 13C), Mass Spectrometry | Confirms hydrazino substitution and ring integrity |
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazinolysis of 4-oxo derivative | 4-oxo-2,5,6-trimethylthieno[2,3-d]pyrimidine | Hydrazine hydrate | Reflux in ethanol | Straightforward, moderate yields | Requires prior synthesis of oxo intermediate |
| Thiourea intermediate route | Amino esters + phenyl isothiocyanate | Hydrazine hydrate | Reflux in ethanol | Allows diverse substitutions | Multi-step, longer synthesis |
| Microwave-assisted synthesis | Aminothiophene derivatives + isothiocyanates | Hydrazine hydrate | Microwave irradiation | Cleaner reaction, shorter time | Requires specialized equipment |
Research Findings and Notes
- The hydrazinolysis approach is the most commonly reported and reliable method for introducing the hydrazino group at position 4 of thienopyrimidines, including the trimethyl-substituted derivatives.
- Microwave-assisted methods enhance reaction efficiency but are less reported specifically for the trimethyl derivative.
- The purity and yield depend significantly on the quality of starting materials and control of reaction parameters.
- Analytical data such as NMR and mass spectrometry confirm the successful introduction of the hydrazino group without degradation of the thienopyrimidine core.
Chemical Reactions Analysis
4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA interaction: It could potentially intercalate with DNA, affecting replication and transcription processes.
Signal transduction: The compound might modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and synthetic utilities, with variations in substituents at positions 4, 5, 6, and 7 significantly altering their properties. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Research Findings
Synthetic Versatility: 4-Hydrazino-thieno[2,3-d]pyrimidines are versatile intermediates. For instance, compound 17 in was used to synthesize triazolopyridothienopyrimidines via cyclocondensation .
Thermal Stability: Hydrazino derivatives generally exhibit higher melting points (e.g., 175–220°C) than chloro analogs, likely due to intermolecular hydrogen bonding .
Biological Limitations : While methyl groups (2,5,6 positions) improve lipophilicity, they may also reduce solubility, necessitating structural optimization for drug development .
Biological Activity
4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 208.29 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions and subsequent introduction of the hydrazino group. Various characterization techniques such as IR, NMR (both and ), and mass spectrometry are employed to confirm the structure of synthesized compounds .
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.29 g/mol |
| CAS Number | 77995-55-2 |
| IUPAC Name | (2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound showed promising results comparable to established antibacterial agents .
Case Study: Antibacterial Efficacy
In a comparative study of synthesized acylhydrazones that included derivatives of this compound:
- Tested Strains : MRSA and other resistant strains.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) that was equal to or lower than that of commercial antibiotics.
Anticancer Activity
The anticancer potential of this compound is under investigation due to its structural features that may interact with cellular mechanisms. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer metabolism and could potentially intercalate with DNA .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses include:
- Enzyme Inhibition : Targeting enzymes critical for microbial growth or cancer cell proliferation.
- DNA Interaction : Potential intercalation leading to disruption in replication processes.
- Signal Transduction Modulation : Altering pathways that affect cellular responses .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine | Similar core structure | Moderate antimicrobial |
| Other thieno[2,3-d]pyrimidine derivatives | Varies in substituents | Varies widely; some anticancer activity |
Q & A
Q. What synthetic strategies are effective for preparing 4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine?
A practical approach involves reductive amination, leveraging sodium cyanoborohydride (NaBH3CN) at pH 6 to introduce the hydrazino group. For example, oxidation of precursor alcohols (e.g., methanol derivatives) using Dess-Martin periodinane (DMP) achieves high yields (>90%) of aldehyde intermediates, which are then reacted with hydrazine derivatives under controlled argon atmospheres . Optimizing solvent systems (e.g., dry methanol) and reaction times (30–60 min reflux) is critical to avoid decomposition of sensitive intermediates.
Q. How can structural characterization of this compound be reliably performed?
Key methods include:
- IR spectroscopy : Confirm the hydrazino (-NH-NH2) group via characteristic N-H stretches (3200–3400 cm⁻¹) and absence of carbonyl peaks if cyclization occurs .
- NMR spectroscopy : ¹H NMR distinguishes methyl groups (δ 2.1–2.5 ppm) and hydrazino protons (δ 4.5–5.5 ppm). ¹³C NMR identifies thieno-pyrimidine carbons (aromatic carbons at δ 110–160 ppm) .
- Melting point analysis : Decomposition points >300°C indicate thermal stability .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Begin with agar diffusion assays for antibacterial/antifungal activity against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), using concentrations from 10–100 µg/mL. Compare results to structurally similar compounds (e.g., 4-amino analogues) to assess the hydrazino group’s impact on potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent variation : Synthesize derivatives with modified hydrazino groups (e.g., acylated or alkylated) and test inhibitory activity against target enzymes (e.g., dihydrofolate reductase). Use IC50 values to quantify potency .
- Comparative docking studies : Model interactions with proteins (e.g., PARP-1 or CHK1) using software like AutoDock. Compare binding affinities with inhibitors like MI-3 or furopyrimidines to identify key residues influenced by the hydrazino moiety .
Q. How can contradictory data in synthetic yields or bioactivity be resolved?
- Reaction optimization : If yields vary (e.g., 45% vs. 87% in reductive amination), screen alternative reducing agents (e.g., NaBH4 vs. NaBH3CN) or pH conditions (4–7) to stabilize intermediates .
- Bioactivity discrepancies : Use dose-response curves to validate IC50 values across multiple assays. For example, inconsistent antifungal results may require standardized inoculum sizes or growth media .
Q. What advanced analytical techniques validate its mechanism of action?
- X-ray crystallography : Determine the crystal structure of the compound bound to a target enzyme (e.g., menin-MLL) to identify hydrogen bonds or π-π interactions involving the hydrazino group .
- Metabolic profiling : Use LC-MS to track in vitro stability and metabolite formation (e.g., oxidation products) in liver microsomes .
Q. How can computational methods guide the design of derivatives with improved efficacy?
- QSAR modeling : Train models using descriptors like logP, polar surface area, and electron-donating effects of substituents to predict bioavailability or toxicity .
- Free-energy perturbation (FEP) : Simulate the thermodynamic impact of methyl group substitutions (e.g., 5- vs. 6-position) on binding to kinases .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of hydrazino intermediates .
- Bioassays : Include positive controls (e.g., ampicillin for antibacterial tests) and replicate experiments (n ≥ 3) to ensure statistical validity .
- Data Analysis : Use software like GraphPad Prism for nonlinear regression of dose-response data and ANOVA for comparing group means .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
